6,7-Bis(2-methoxyethoxy)-N-(3-vinylphenyl)quinazolin-4-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Bis(2-methoxyethoxy)-N-(3-vinylphenyl)quinazolin-4-amine hydrochloride is a synthetic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Bis(2-methoxyethoxy)-N-(3-vinylphenyl)quinazolin-4-amine hydrochloride typically involves multiple steps, including the formation of the quinazoline core and subsequent functionalization. Common synthetic routes may include:
Formation of the Quinazoline Core: This can be achieved through cyclization reactions involving appropriate precursors.
Functionalization: Introduction of the 2-methoxyethoxy groups and the N-(3-vinylphenyl) group through substitution reactions.
Hydrochloride Formation: Conversion to the hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for scalability, including the use of efficient catalysts, solvents, and reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
6,7-Bis(2-methoxyethoxy)-N-(3-vinylphenyl)quinazolin-4-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: Potential oxidation of the vinyl group.
Reduction: Reduction of the quinazoline core or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Use of halogenating agents or other electrophiles/nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the vinyl group could lead to the formation of aldehydes or carboxylic acids.
Scientific Research Applications
6,7-Bis(2-methoxyethoxy)-N-(3-vinylphenyl)quinazolin-4-amine hydrochloride may have various scientific research applications, including:
Chemistry: Studied for its reactivity and potential as a building block for more complex molecules.
Biology: Investigated for its biological activity, including potential anti-cancer, anti-inflammatory, or antimicrobial properties.
Medicine: Potential therapeutic applications based on its biological activity.
Industry: Use in the synthesis of other compounds or materials with specific properties.
Mechanism of Action
The mechanism of action of 6,7-Bis(2-methoxyethoxy)-N-(3-vinylphenyl)quinazolin-4-amine hydrochloride would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
Erlotinib: Another quinazoline derivative used as an anti-cancer agent.
Gefitinib: Similar to erlotinib, used in cancer therapy.
Lapatinib: A quinazoline-based tyrosine kinase inhibitor.
Uniqueness
6,7-Bis(2-methoxyethoxy)-N-(3-vinylphenyl)quinazolin-4-amine hydrochloride may have unique properties or activities compared to these similar compounds, such as different binding affinities, selectivity, or pharmacokinetic profiles.
For detailed and specific information, consulting scientific literature and databases is recommended
Properties
IUPAC Name |
N-(3-ethenylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4.ClH/c1-4-16-6-5-7-17(12-16)25-22-18-13-20(28-10-8-26-2)21(29-11-9-27-3)14-19(18)23-15-24-22;/h4-7,12-15H,1,8-11H2,2-3H3,(H,23,24,25);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVYZSHZFBOSTSM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=CC(=C3)C=C)OCCOC.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClN3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.